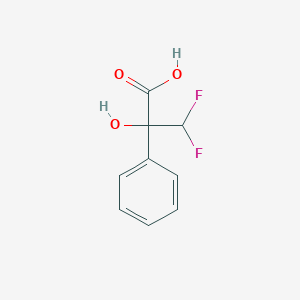
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the fluorination of 2-hydroxy-2-phenylpropanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents.
化学反应分析
Types of Reactions
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3,3-difluoro-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid: Similar structure but with a different position of the hydroxyl group.
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid: Contains an additional fluorine atom.
2-Hydroxy-2-phenylpropanoic acid: Lacks fluorine atoms.
Uniqueness
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
属性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC 名称 |
3,3-difluoro-2-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13) |
InChI 键 |
YQPAQVUHANTYNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



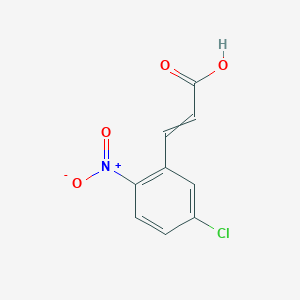
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)
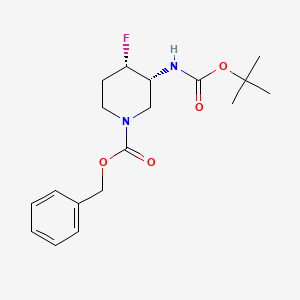
![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
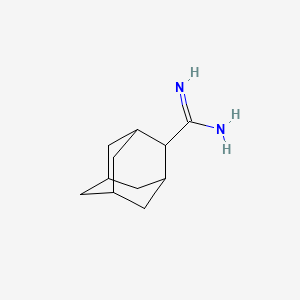
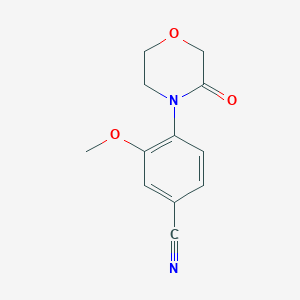
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)

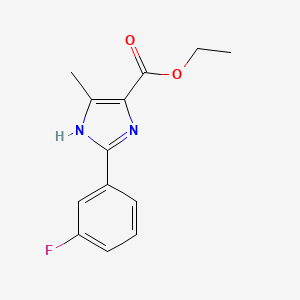
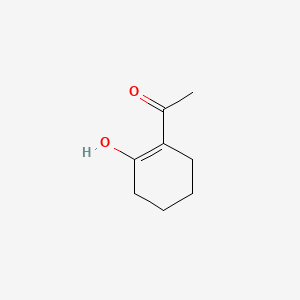
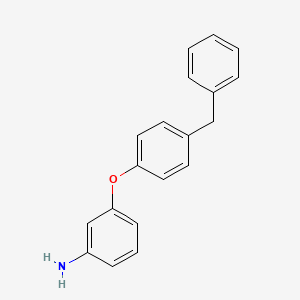
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
